dibenzyl N-[(5-nitronaphthalen-1-yl)carbonyl]aspartate
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Overview
Description
DIBENZYL 2-{[(5-NITRO-1-NAPHTHYL)CARBONYL]AMINO}SUCCINATE is a complex organic compound that features a naphthalene ring substituted with a nitro group and a carbonyl group, linked to a succinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZYL 2-{[(5-NITRO-1-NAPHTHYL)CARBONYL]AMINO}SUCCINATE typically involves multi-step organic reactions. One common approach is the condensation of 5-nitro-1-naphthylamine with succinic anhydride to form the intermediate, which is then reacted with dibenzylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
DIBENZYL 2-{[(5-NITRO-1-NAPHTHYL)CARBONYL]AMINO}SUCCINATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sulfuric acid, and sodium hydroxide. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis of the ester bonds produces dibenzylamine and succinic acid .
Scientific Research Applications
DIBENZYL 2-{[(5-NITRO-1-NAPHTHYL)CARBONYL]AMINO}SUCCINATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Mechanism of Action
The mechanism of action of DIBENZYL 2-{[(5-NITRO-1-NAPHTHYL)CARBONYL]AMINO}SUCCINATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives such as:
- Naphthalene-2-carboxylic acid
- 5-nitro-1-naphthylamine
- Dibenzyl succinate
Uniqueness
DIBENZYL 2-{[(5-NITRO-1-NAPHTHYL)CARBONYL]AMINO}SUCCINATE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C29H24N2O7 |
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Molecular Weight |
512.5 g/mol |
IUPAC Name |
dibenzyl 2-[(5-nitronaphthalene-1-carbonyl)amino]butanedioate |
InChI |
InChI=1S/C29H24N2O7/c32-27(37-18-20-9-3-1-4-10-20)17-25(29(34)38-19-21-11-5-2-6-12-21)30-28(33)24-15-7-14-23-22(24)13-8-16-26(23)31(35)36/h1-16,25H,17-19H2,(H,30,33) |
InChI Key |
DYVBONGVSDFCLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)C3=CC=CC4=C3C=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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